
Pht-Dopa-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pht-Dopa-OH typically involves the protection of the amino and hydroxyl groups of L-DOPA. One common method includes the use of phthalic anhydride to protect the amino group, forming a phthalimide derivative. The hydroxyl groups are often protected using silyl or benzyl groups. The reaction conditions usually involve mild temperatures and the use of organic solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Pht-Dopa-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phthalimide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Pht-Dopa-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in neurotransmitter pathways and its potential neuroprotective effects.
Medicine: Investigated for its potential use in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Pht-Dopa-OH involves its conversion to dopamine in the body. This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase. Dopamine then acts on various receptors in the brain, influencing motor control, mood, and other neurological functions. The compound’s neuroprotective effects are thought to be due to its antioxidant properties, which help to reduce oxidative stress in neuronal cells.
Comparación Con Compuestos Similares
Similar Compounds
L-DOPA: The parent compound, primarily used in the treatment of Parkinson’s disease.
Dopamine: The active neurotransmitter derived from L-DOPA.
Carbidopa: Often used in combination with L-DOPA to enhance its efficacy by inhibiting peripheral decarboxylation.
Uniqueness
Pht-Dopa-OH is unique due to its protected functional groups, which make it more stable and easier to handle in synthetic applications. This stability allows for more controlled reactions and the synthesis of complex molecules that would be challenging to achieve with L-DOPA or dopamine alone.
Propiedades
Fórmula molecular |
C17H13NO6 |
|---|---|
Peso molecular |
327.29 g/mol |
Nombre IUPAC |
(2S)-3-(3,4-dihydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C17H13NO6/c19-13-6-5-9(8-14(13)20)7-12(17(23)24)18-15(21)10-3-1-2-4-11(10)16(18)22/h1-6,8,12,19-20H,7H2,(H,23,24)/t12-/m0/s1 |
Clave InChI |
SVPMTZMSQKJQOG-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CC(=C(C=C3)O)O)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC(=C(C=C3)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


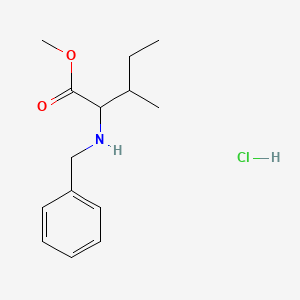

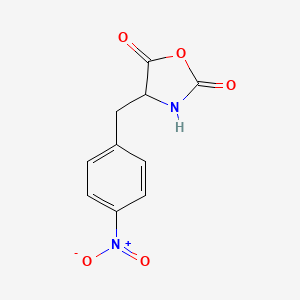

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B12277159.png)
![4-butoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B12277166.png)
![2-phenyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12277168.png)
![(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12277176.png)
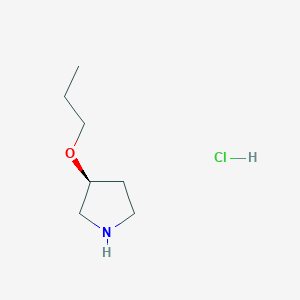
![1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12277198.png)
![(1-Phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B12277203.png)
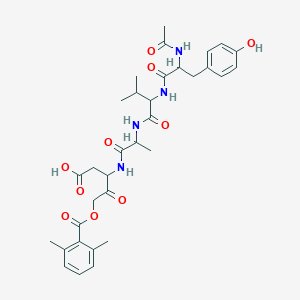
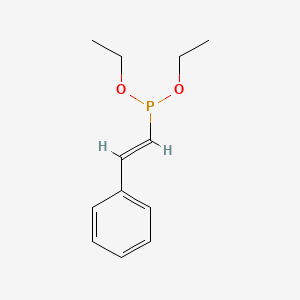
![2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester](/img/structure/B12277217.png)
